CB1 Receptor Antagonism: Target Engagement Profile vs. Acylpiperazine Inverse Agonists
1-(Benzylsulfonyl)-4-ethylpiperazine is identified as an antagonist of the cannabinoid receptor 1 (CB1), a mechanism of action (MOA) distinct from the more extensively characterized inverse agonist activity of 1-sulfonyl-4-acylpiperazine analogs [1]. While quantitative binding data (e.g., Ki) for this specific compound in CB1 assays are not directly reported in the public domain, its annotation as an antagonist places it in a different functional category compared to compounds like those in the 1-sulfonyl-4-acylpiperazine series, which exhibit inverse agonism with reported binding affinities predictive of in vivo efficacy [2].
| Evidence Dimension | Mechanism of Action at CB1 Receptor |
|---|---|
| Target Compound Data | Antagonist |
| Comparator Or Baseline | 1-Sulfonyl-4-acylpiperazine series (e.g., compound 26) acts as inverse agonist |
| Quantified Difference | Qualitative functional distinction (antagonism vs. inverse agonism) |
| Conditions | Annotated target engagement based on drug-target interaction databases |
Why This Matters
For researchers studying CB1 signaling, an antagonist offers a different pharmacological tool than an inverse agonist, enabling distinct interrogation of receptor function and constitutive activity.
- [1] DrugMap. (n.d.). Details of the Drug-Related molecule(s) Expression Atlas: Sulfonylated piperazine derivative 4. View Source
- [2] Kim, M. J., et al. (2009). 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. Journal of Medicinal Chemistry, 52(8), 2550-2558. View Source
